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Compound of Interest

Compound Name: Basimglurant

Cat. No.: B1667758

Introduction

Basimglurant, also known by its developmental codes RG7090, RO4917523, and NOE-101,
is a potent, selective, and orally bioavailable small molecule that acts as a negative allosteric
modulator (NAM) of the metabotropic glutamate receptor 5 (MGIuR5).[1][2][3] Developed
initially by Roche for major depressive disorder (MDD) and Fragile X syndrome (FXS), its
clinical journey has seen a strategic pivot towards rare neurological disorders.[2] This guide
provides a comprehensive overview of the pharmacological profile of Basimglurant, detailing
its mechanism of action, pharmacokinetics, and the experimental methodologies used in its
evaluation, tailored for researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of a drug describes its effect on the body. Basimglurant's
primary action is the selective modulation of the mGIuR5, a key receptor in the glutamatergic
system, which is implicated in the pathophysiology of various neuropsychiatric and neurological
disorders.[4][5]

Mechanism of Action

Basimglurant is a negative allosteric modulator (NAM), meaning it binds to a site on the
MGIURS5 receptor that is distinct from the glutamate binding site (the orthosteric site).[1][6] This
binding induces a conformational change in the receptor that reduces the affinity and/or
efficacy of the endogenous ligand, glutamate.[6] This allosteric inhibition allows for a more
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nuanced modulation of glutamatergic neurotransmission compared to direct antagonism of the
glutamate binding site.[6][7]

The proposed antidepressant and anxiolytic effects of Basimglurant are thought to stem from
a preferential inhibition of mMGIuR5 signaling in specific populations of GABAergic interneurons
within cortical and limbic circuits.[4][8] This action is hypothesized to disinhibit key glutamate
neuronal networks involved in mood and emotion regulation.[8] Additionally, Basimglurant may
interfere with mGIluR5-containing heteroreceptor complexes, such as the A2A-D2-mGIuR5
complex in the ventral striatum, which is involved in reward and motivation pathways.[5][8]

Signaling Pathway of mGIuR5 and Modulation by Basimglurant

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily
signals through the Gag/11 pathway. Upon activation by glutamate, Gag/11 stimulates
phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its
receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+),
which activates various downstream signaling cascades. Basimglurant, as a NAM, binds to an
allosteric site on the mGIuR5, preventing this cascade from occurring despite the presence of
glutamate.
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Caption: mGIuRS5 signaling cascade and its inhibition by Basimglurant.

Binding Affinity and Selectivity

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8753982/
https://www.selleckchem.com/products/basimglurant.html
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.researchgate.net/publication/272193400_Pharmacology_of_Basimglurant_RO4917523_RG7090_a_Unique_Metabotropic_Glutamate_Receptor_5_Negative_Allosteric_Modulator_in_Clinical_Development_for_Depression
https://pubmed.ncbi.nlm.nih.gov/26219727/
https://pubmed.ncbi.nlm.nih.gov/26219727/
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.researchgate.net/publication/280568537_Basimglurant_for_treatment_of_major_depressive_disorder_A_novel_negative_allosteric_modulator_of_metabotropic_glutamate_receptor_5
https://pubmed.ncbi.nlm.nih.gov/26219727/
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.benchchem.com/product/b1667758?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preclinical studies have demonstrated that Basimglurant is a potent and highly selective
inhibitor of mMGIuRS5.[1][9] It exhibits high specificity for the mGIuR5 receptor with minimal
activity at other mGlu receptors or monoamine reuptake transporters.[4]

Parameter Value Target Reference

Kd 1.1 nM mGIu5 [7]

Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption,
distribution, metabolism, and excretion (ADME).[10] Basimglurant possesses favorable drug-
like properties, including good oral bioavailability, significant brain penetration, and a long half-
life that supports once-daily administration.[1][4]

Parameter Description Reference
Bioavailability Good oral bioavailability [1114]
Distribution Good brain penetration [1][4]
Long, supportive of once-dail
Half-life _‘q PP / [11[4]
dosing

o ] Oral (modified-release
Administration ) o [11][12][13]
formulation used in trials)

A population pharmacokinetic analysis using data from five clinical trials characterized the
drug's behavior in healthy subjects and MDD patients. The data was best described by a two-
compartment disposition model with a transit compartment, absorption lag time, and first-order
elimination.[12][13] This modeling identified significant covariate effects:

o Clearance: Was found to be approximately twofold higher in smokers and 40% higher in
males.[12][13]

 Distribution Volumes: Body weight was a significant covariate affecting distribution.[12][13]

Experimental Protocols
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The pharmacological profile of Basimglurant has been established through a series of in vitro
and in vivo experiments.

In Vitro Binding and Functional Assays

» Radioligand Binding Assays: To determine the binding affinity (Kd or Ki) of Basimglurant for
the mGIuRS receptor, competitive binding assays are typically employed. This involves using
a radiolabeled ligand that is known to bind to the allosteric site of mMGIuR5. Cell membranes
expressing the receptor are incubated with the radioligand and varying concentrations of
Basimglurant. The amount of radioactivity is measured to determine the concentration of
Basimglurant required to displace 50% of the radioligand (IC50), from which the Ki can be
calculated.

Calcium Mobilization Assays: To assess the functional inhibition of mGIluR5 signaling,
intracellular calcium mobilization assays are used. Cells expressing mGIuR5 are loaded with
a calcium-sensitive fluorescent dye. The cells are then stimulated with a glutamate receptor
agonist in the presence of varying concentrations of Basimglurant. The resulting change in
fluorescence, which corresponds to the intracellular calcium concentration, is measured
using a fluorometric imaging plate reader. This allows for the determination of the IC50 value,
representing the concentration of Basimglurant that causes a half-maximal inhibition of the
agonist-induced calcium response.
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Caption: A generalized workflow for preclinical and clinical drug development.
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In Vivo Animal Models Preclinical studies in rodent models were used to evaluate the
therapeutic potential of Basimglurant.[4][14]

e Forced Swim Test: This is a common behavioral model used to screen for antidepressant-
like activity. Rodents are placed in a container of water from which they cannot escape. The
duration of immobility is measured, with antidepressant compounds typically reducing this
time. Basimglurant demonstrated antidepressant-like effects in such models.[5][8]

o Anxiolytic Models: The anxiolytic-like profile of Basimglurant was assessed in various
rodent models of anxiety.[4][5]

o Microdialysis Studies: These studies were conducted to measure neurotransmitter levels in
specific brain regions. In these experiments, Basimglurant did not affect monoamine
transmitter levels in the frontal cortex or nucleus accumbens, with the exception of a
moderate increase in dopamine in the nucleus accumbens, consistent with its lack of activity
at monoamine transporters.[1][4]

Clinical Development and Efficacy
Basimglurant has been evaluated in several clinical trials for different indications.

Major Depressive Disorder (MDD) A Phase 2b double-blind, randomized clinical trial evaluated
Basimglurant (0.5 mg and 1.5 mg modified-release) as an adjunctive therapy for patients with
MDD who had an inadequate response to standard antidepressants.[11][15]

e Primary Outcome: The trial did not meet its primary endpoint, which was the mean change
from baseline on the clinician-rated Montgomery-Asberg Depression Rating Scale (MADRS).
[11]

o Secondary Outcomes: Despite failing the primary endpoint, the 1.5 mg dose showed a larger
improvement compared to placebo on several secondary and exploratory endpoints,
particularly those that were patient-rated, such as the patient-rated MADRS and the Quick
Inventory of Depressive Symptomatology-Self-Report.[11][15]

Fragile X Syndrome (FXS) A 12-week, double-blind, placebo-controlled Phase 2 study
evaluated Basimglurant in adolescents and adults with FXS.[14][16]

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.researchgate.net/publication/272193400_Pharmacology_of_Basimglurant_RO4917523_RG7090_a_Unique_Metabotropic_Glutamate_Receptor_5_Negative_Allosteric_Modulator_in_Clinical_Development_for_Depression
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770759/
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.researchgate.net/publication/280568537_Basimglurant_for_treatment_of_major_depressive_disorder_A_novel_negative_allosteric_modulator_of_metabotropic_glutamate_receptor_5
https://pubmed.ncbi.nlm.nih.gov/26219727/
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.researchgate.net/publication/272193400_Pharmacology_of_Basimglurant_RO4917523_RG7090_a_Unique_Metabotropic_Glutamate_Receptor_5_Negative_Allosteric_Modulator_in_Clinical_Development_for_Depression
https://www.researchgate.net/publication/280568537_Basimglurant_for_treatment_of_major_depressive_disorder_A_novel_negative_allosteric_modulator_of_metabotropic_glutamate_receptor_5
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25665805/
https://www.researchgate.net/publication/272193400_Pharmacology_of_Basimglurant_RO4917523_RG7090_a_Unique_Metabotropic_Glutamate_Receptor_5_Negative_Allosteric_Modulator_in_Clinical_Development_for_Depression
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27304433/
https://www.medscape.com/viewarticle/866164
https://pubmed.ncbi.nlm.nih.gov/27304433/
https://pubmed.ncbi.nlm.nih.gov/27304433/
https://www.medscape.com/viewarticle/866164
https://www.benchchem.com/product/b1667758?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5770759/
https://pubmed.ncbi.nlm.nih.gov/28816242/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667758?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Primary Outcome: The study failed to demonstrate improvement over placebo on the primary
efficacy endpoint, the Anxiety Depression and Mood Scale (ADAMS) total score.[14][16]

o Adverse Events: While generally well-tolerated, there was a higher incidence of psychiatric
adverse events in the Basimglurant groups, including reports of hallucinations or psychosis
in three patients.[14][16]

Repurposing for Rare Neurological Disorders Following its discontinuation for MDD and FXS by
Roche, the asset was acquired by Noema Pharma.[2] It is now being repurposed as NOE-101
for conditions with a more direct mechanistic link to mGIuR5 pathophysiology.[2]

» Trigeminal Neuralgia (TN): Basimglurant is under investigation for its potential to reduce the
severe facial pain associated with TN.[3][17] It has received Fast Track designation from the
FDA for this indication.[17]

e Tuberous Sclerosis Complex (TSC): It is also being studied for its potential to control
seizures associated with TSC.[2][3]

Safety and Tolerability

Across multiple clinical trials, Basimglurant has been generally well-tolerated.[2][18] The most
frequently reported adverse event in MDD trials was dizziness, which was typically mild and
transient.[11][13] A logistic regression model established a significant correlation between the
maximum plasma concentration (Cmax) of Basimglurant and the incidence of dizziness.[13]
As noted, more serious psychiatric side effects were observed in the FXS trial.[14][18]

Conclusion

Basimglurant is a well-characterized mGIuR5 negative allosteric modulator with a
pharmacological profile that includes high potency, selectivity, and favorable pharmacokinetic
properties for once-daily oral dosing.[1][4] While it did not meet primary efficacy endpoints in
large trials for major depressive disorder and Fragile X syndrome, its mechanism of action
remains a compelling target for neurological conditions.[11][16] The ongoing clinical
development for trigeminal neuralgia and tuberous sclerosis complex represents a targeted,
mechanistically driven approach that may yet unlock the therapeutic potential of modulating the
MGIuR5 pathway with Basimglurant.[2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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